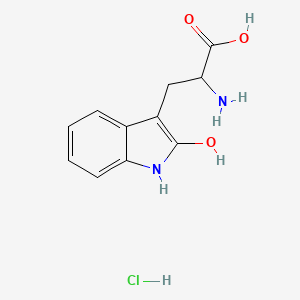
Tryptophan, 2-hydroxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy L-Tryptophan Hydrochloride is a naturally occurring amino acid derivative that serves as a precursor to serotonin, a neurotransmitter responsible for regulating mood, appetite, and sleep . The compound has a molecular formula of C11H13ClN2O3 and a molecular weight of 256.69 . It is known for its potential to elevate mood, decrease appetite, and facilitate restful sleep by enhancing serotonin production within the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy L-Tryptophan Hydrochloride typically involves the hydroxylation of L-Tryptophan. One common method is the enzymatic decarboxylation of L-Tryptophan in a deuteriated incubation medium . This process can be catalyzed by aromatic L-amino acid decarboxylase (AADC), which facilitates the conversion of L-Tryptophan to 2-Hydroxy L-Tryptophan .
Industrial Production Methods: Industrial production of 2-Hydroxy L-Tryptophan Hydrochloride often involves large-scale enzymatic synthesis. The use of bioreactors and optimized reaction conditions, such as controlled pH and temperature, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy L-Tryptophan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert it into different tryptamine derivatives.
Substitution: Substitution reactions involving halogens can produce halogenated tryptophan derivatives.
Common Reagents and Conditions:
Oxidation: Aqueous titanium(III) chloride solution at ambient temperature.
Reduction: Methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Substitution: Halogenated reagents in deuteriated or tritiated media.
Major Products Formed:
Indole Derivatives: Formed through oxidation reactions.
Tryptamine Derivatives: Produced via reduction and substitution reactions.
Scientific Research Applications
2-Hydroxy L-Tryptophan Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy L-Tryptophan Hydrochloride involves its conversion to serotonin in the brain. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC), which catalyzes the decarboxylation of 2-Hydroxy L-Tryptophan to serotonin . Serotonin then acts on various receptors in the brain to regulate mood, appetite, and sleep .
Comparison with Similar Compounds
L-Tryptophan: The parent compound from which 2-Hydroxy L-Tryptophan is derived.
5-Hydroxy L-Tryptophan (5-HTP): Another hydroxylated derivative of L-Tryptophan, known for its role in serotonin biosynthesis.
Tryptamine: A biogenic amine derived from L-Tryptophan, involved in the synthesis of various neurotransmitters.
Uniqueness: 2-Hydroxy L-Tryptophan Hydrochloride is unique due to its specific hydroxylation at the 2-position, which enhances its ability to serve as a precursor to serotonin. This specific modification allows for more efficient serotonin production compared to other derivatives like 5-Hydroxy L-Tryptophan .
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,8,13-14H,5,12H2,(H,15,16);1H |
InChI Key |
NLKLEPLJCJLJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















